molecular formula C11H14O3 B073603 4-Butoxybenzoic acid CAS No. 1498-96-0

4-Butoxybenzoic acid

Cat. No. B073603
CAS RN: 1498-96-0
M. Wt: 194.23 g/mol
InChI Key: LAUFPZPAKULAGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 4-butoxybenzoic acid or its derivatives often involves complex reactions. For example, Crepeau and Maréchal (1983) explored the modification of polymers using 4-hydroxybenzoic acid, revealing insights into the complexities of reactions involving similar compounds (Crepeau & Maréchal, 1983).

Molecular Structure Analysis

  • The molecular structure of compounds similar to 4-butoxybenzoic acid, such as 4′-cyanophenyl-4-n-butoxybenzoate, has been studied using X-ray diffraction. Ibrahim et al. (1995) detailed the orthorhombic crystal system of this compound, providing insights into the structural intricacies of such molecules (Ibrahim et al., 1995).

Chemical Reactions and Properties

  • The reactivity of 4-butoxybenzoic acid derivatives in chemical reactions can be complex. For instance, Golabi and Nematollahi (1997) examined the electrochemical oxidation of similar compounds, highlighting the intricate reactions these substances can undergo (Golabi & Nematollahi, 1997).

Physical Properties Analysis

  • The physical properties of 4-butoxybenzoic acid and related compounds have been a subject of study. For example, the study of the crystal structure of compounds like 4-(oxiran-2-ylmethoxy) benzoic acid by Obreza and Perdih (2012) provides insights into the physical characteristics of these substances (Obreza & Perdih, 2012).

Chemical Properties Analysis

  • The chemical properties of 4-butoxybenzoic acid derivatives are often analyzed to understand their reactivity and potential applications. For instance, the synthesis of active ester monomers based on 4-vinylbenzoic acid, as studied by Nilles and Théato (2007), sheds light on the reactive nature of these compounds (Nilles & Théato, 2007).

Scientific Research Applications

  • Thermochemical Properties : 4-Butoxybenzoic acid has been studied for its thermochemical properties. Its standard molar enthalpy of formation in both crystalline and gaseous phases has been measured, which is important in understanding the energetics of substituted benzoic acids (Silva, Ferreira, & Maciel, 2010).

  • Hydrolysis in Skin : Research has shown that compounds like 4-Butoxybenzoic acid, when used as esters in parabens, undergo hydrolysis by carboxylesterases in human and minipig skin. This is significant in understanding the dermal absorption and metabolism of parabens, commonly used in cosmetics and pharmaceuticals (Jewell et al., 2007).

  • Molecular Structure Analysis : The crystal and molecular structure of 4′-Cyanophenyl-4-n-Butoxybenzoate, which exhibits a monotropic nematic phase, has been determined using single-crystal X-ray diffraction. Understanding these structures aids in the development of advanced liquid crystal technologies (Ibrahim, Paulus, Mokhles, & Haase, 1995).

  • Biotechnological Applications : 4-Butoxybenzoic acid derivatives, like 4-Hydroxybenzoic acid, are being explored as intermediates for various value-added bioproducts with applications in food, cosmetics, pharmacy, and more. Synthetic biology and metabolic engineering approaches are employed to produce these compounds (Wang et al., 2018).

  • Electrochemical Applications : A study demonstrates the use of 4-Aminobenzoic acid derivatives in the development of an electrochemical immunosensor for aflatoxin B1 detection. This showcases the potential of these compounds in sensitive detection technologies (Shi et al., 2020).

  • Polymer Synthesis and Applications : Research on the reaction of 4-hydroxybenzoic acid with epoxy groups on polymers, such as in the modification of poly(butylacrylate-co-glycidylacrylate), has been conducted. This is vital for the development of novel polymeric materials with specific characteristics (Crepeau & Maréchal, 1983).

  • Liquid Crystal Research : The role of hydrogen bonding in the phase behavior of supramolecular liquid crystal dimers, including compounds like 4-Butoxybenzoic acid, has been investigated. This research is important in the field of materials science, especially for the design and development of advanced liquid crystal displays (Martinez-Felipe & Imrie, 2015).

Safety And Hazards

4-Butoxybenzoic acid can cause serious eye damage and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water . If inhaled or ingested, medical attention should be sought .

properties

IUPAC Name

4-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUFPZPAKULAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164388
Record name 4-Butoxybenzoic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Butoxybenzoic acid

CAS RN

1498-96-0
Record name 4-Butoxybenzoic acid
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Record name 4-Butoxybenzoic acid
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Synthesis routes and methods I

Procedure details

1-Bromobutane (22.6 g, 0.165 mol) was added dropwise at room temperature to a stirred mixture of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml) and sodium hydroxide (10.60 g) in the minimum amount of water. The stirred mixture was heated under reflux overnight (tlc analysis revealed a complete reaction), and then the ethanol was distilled off and an equal volume of water was added. The mixture was boiled to give a solution, cooled, washed with ether and acidified with 36% hydrochloric acid. The cooled mixture was filtered, and the product was washed with water to give a colourless solid (13.9 g) which was recrystallised from ethanol to give colourless crystals.
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22.6 g
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15 g
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10.6 g
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60 mL
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Synthesis routes and methods II

Procedure details

(Scheme 1, Compound B) To a solution of ethyl 4-butoxybenzoate (2.0 g, 9.6 mmol) in EtOH (30 mL) was added NaOH (10 N, 6 mL, 60 mmol). The resulting mixture was stirred at room temperature for 3 hours, diluted with H2O (30 mL), acidified to about pH 1.0 using HCl (6N). The precipitates were filtered off by filter paper, washed by H2O and hexanes. This compound was obtained as a white solid. (1.63 g, 9.1 mmol, 94% yield). 1H NMR (DMSO-d6) δ 12.59 (br. s, 1H), 7.88 (d, 2H, J=9.5 Hz), 6.97 (d, 2H, J=9.5 Hz), 4.01 (t, 2H, J=6.5 Hz), 1.68 (m, 2H), 1.42 (m, 2H), 0.91 (t, 3H, J=6.5 Hz); 13C NMR (DMSO): 166.9, 162.2, 131.2, 122.7, 114.0, 67.3, 30.5, 18.6 and 13.5; Mass Spec.: 195.17 (MH+).
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Compound B
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2 g
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6 mL
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30 mL
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Synthesis routes and methods III

Procedure details

The reaction of butyl bromide and ethyl 4-hydroxybenzoate in the presence of potassium carbonate was performed as described for Compound 24 to give 4-butoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.57 (s, COOH); 7.85 (d, J=8.8, 2 arom. H); 6.98 (d, J=8.8, 2 arom. H); 4.02 (t, CH3CH2CH2CH2O); 1.69 (m, CH3CH2CH2CH2O); 1.43 (m, CH3CH2CH2CH2O); 0.92 (t, CH3CH2CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 166.99 (—C═O); 162.29; 131.32 (2 arom. C); 122.77; 114.17 (2 arom. C); 67.45; 30.58; 18.66; 13.63.
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Synthesis routes and methods IV

Procedure details

4-Butoxy-N-[4-(3-oxopyrrolidin-1-yl)-phenyl]benzamide was obtained using 4-butoxybenzoic acid in an analogous way. Likewise, 4-butoxybenzoic acid and 4-(1,4-dioxa-7-azaspiro[4.4]non-7-yl)-3-fluorophenylamine initially resulted in 4-butoxy-N-[4-(1,4-dioxa-7-azaspiro[4.4]non-7-yl)-3-fluorophenyl]benzamide which, after methylation by method F and treatment with para-toluenesulfonic acid as described above, afforded 4-butoxy-N-[3-fluoro-4-(3-oxopyrrolidin-1-yl)phenyl]benzamide.
Name
4-butoxy-N-[4-(1,4-dioxa-7-azaspiro[4.4]non-7-yl)-3-fluorophenyl]benzamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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